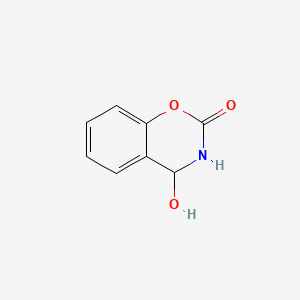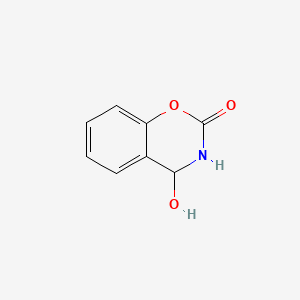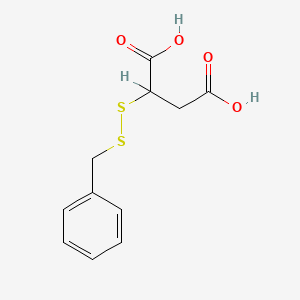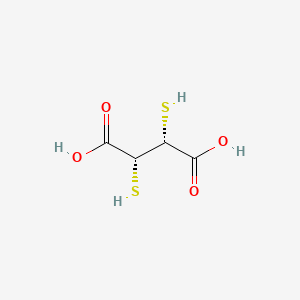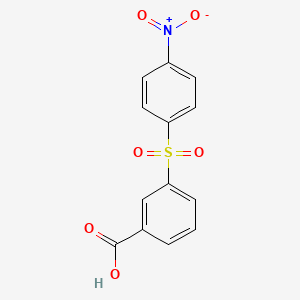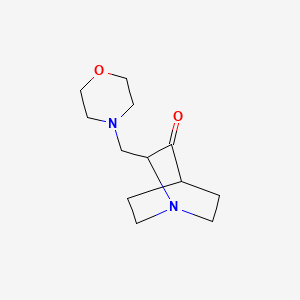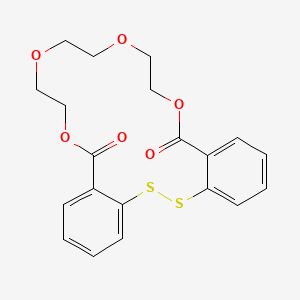
7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione involves several steps, typically starting with the preparation of the dibenzo core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetraoxadithiacyclooctadecine ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or sulfides .
Scientific Research Applications
7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of complex ring systems. In biology, it may be investigated for its potential biological activity and interactions with biomolecules. In medicine, researchers explore its potential therapeutic applications, while in industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
When compared to similar compounds, 7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione stands out due to its unique dibenzo structure and the presence of multiple oxygen and sulfur atoms. Similar compounds may include other dibenzo derivatives or compounds with similar ring systems. the specific arrangement of atoms in this compound gives it distinct chemical and physical properties, making it a valuable subject for research and industrial applications .
Properties
CAS No. |
62615-95-6 |
|---|---|
Molecular Formula |
C20H20O6S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
11,14,17,20-tetraoxa-2,3-dithiatricyclo[20.4.0.04,9]hexacosa-1(26),4,6,8,22,24-hexaene-10,21-dione |
InChI |
InChI=1S/C20H20O6S2/c21-19-15-5-1-3-7-17(15)27-28-18-8-4-2-6-16(18)20(22)26-14-12-24-10-9-23-11-13-25-19/h1-8H,9-14H2 |
InChI Key |
SFOBSWFLXPNYPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




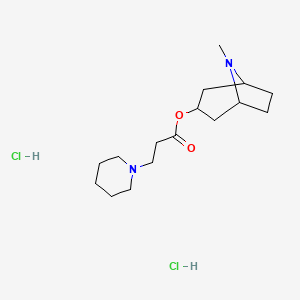
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
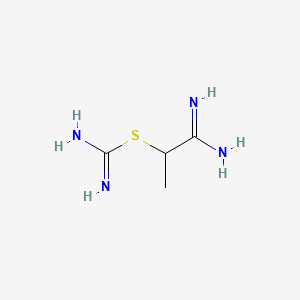
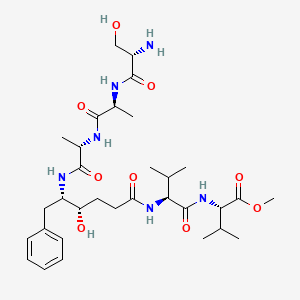

![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
